molecular formula C14H12ClNO2S B6391493 2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid, 95% CAS No. 1261955-45-6

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid, 95%

Cat. No. B6391493
CAS RN: 1261955-45-6
M. Wt: 293.8 g/mol
InChI Key: RCXOKAVYKBLPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid (2C5E4E-PIA) is a chemical compound with a molecular formula of C10H11ClN2OS. It is an organosulfur compound and is widely used in scientific research due to its unique properties. It is also known as 5-(4-ethylthiophenyl)isonicotinic acid or 5-(4-ethylthiophenyl)-2-chloropyridine-3-carboxylic acid.

Mechanism of Action

2C5E4E-PIA acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, and as an activator of other enzymes. It also has anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been shown to act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2C5E4E-PIA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and to act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

2C5E4E-PIA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is non-toxic and has a low environmental impact. The main limitation of using 2C5E4E-PIA in lab experiments is that it is relatively expensive to purchase.

Future Directions

The use of 2C5E4E-PIA in scientific research is still in its early stages, and there are many potential future directions. For example, further research could be conducted to explore the effects of 2C5E4E-PIA on other enzymes, as well as its potential applications in the development of new drugs. Additionally, further research could be conducted to explore the effects of 2C5E4E-PIA on the human body, including its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of 2C5E4E-PIA in the development of new polymers and metal complexes.

Synthesis Methods

2C5E4E-PIA can be synthesized via a multi-step process. The first step involves the reaction of 4-ethylthiophenol and ethyl chloroformate in a solvent such as dichloromethane. This reaction produces an intermediate compound, which is then reacted with pyridinium chlorochromate and isonicotinic acid in a second step. The final product is then isolated and purified using recrystallization.

Scientific Research Applications

2C5E4E-PIA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various other compounds, including antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the production of polymers and in the synthesis of metal complexes. Additionally, it is used in the study of enzyme kinetics and in the study of the effects of various drugs on the human body.

properties

IUPAC Name

2-chloro-5-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-2-19-10-5-3-9(4-6-10)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXOKAVYKBLPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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